molecular formula C13H20ClN3OSi B13982766 4-Chloro-5-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

4-Chloro-5-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B13982766
M. Wt: 297.85 g/mol
InChI Key: ANJARGQYWPFFJL-UHFFFAOYSA-N
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Description

4-Chloro-5-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine is a synthetic organic compound belonging to the pyrrolopyrimidine class This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and a trimethylsilyl-ethoxy-methyl group attached to the pyrrolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrrolopyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the chloro group: This step often involves chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the trimethylsilyl-ethoxy-methyl group: This step can be carried out using a silylation reaction with reagents like trimethylsilyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts and boronic acids in the presence of bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrrolopyrimidine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-5-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and as a potential inhibitor of specific enzymes.

    Industry: The compound can be used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. The chloro and trimethylsilyl-ethoxy-methyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
  • 4-Chloro-2-iodo-5-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine

Uniqueness

4-Chloro-5-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of the trimethylsilyl-ethoxy-methyl group. This unique structure can impart distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H20ClN3OSi

Molecular Weight

297.85 g/mol

IUPAC Name

2-[(4-chloro-5-methylpyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C13H20ClN3OSi/c1-10-7-17(9-18-5-6-19(2,3)4)13-11(10)12(14)15-8-16-13/h7-8H,5-6,9H2,1-4H3

InChI Key

ANJARGQYWPFFJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=C1C(=NC=N2)Cl)COCC[Si](C)(C)C

Origin of Product

United States

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